REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](CC([O-])=O)C=[CH:4][CH:3]=1.[CH:12]([O:19][CH2:20][CH3:21])(OCC)OCC.[N-:22]=[N+:23]=[N-:24].[Na+].C(=O)(O)[O-:27].[Na+].[C:31](O)(=O)[CH3:32]>O>[N:7]1([C:2]2[N:1]=[C:32]([CH2:21][C:20]([O:19][CH3:12])=[O:27])[CH:31]=[CH:4][CH:3]=2)[CH:6]=[N:24][N:23]=[N:22]1 |f:2.3,4.5|
|
Name
|
(6-aminopyridin-2-yl)acetate
|
Quantity
|
375 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC(=N1)CC(=O)[O-]
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
Once cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified via MPLC (0-100% EtOAc/Hex gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C1=CC=CC(=N1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |